N-Phenethyl-benzene-1,4-diamine

Antioxidant Rubber Polymer Degradation

N-Phenethyl-benzene-1,4-diamine (CAS 39563-55-8) is a differentiated p-phenylenediamine (PPD) antioxidant building block for high-performance lubricant and rubber formulations. Its unique phenethyl substitution and exposed primary amine enable Michael adduct synthesis for low-volatility antiozonants—unlike fully substituted PPDs. With a LogP of 2.63, it offers superior compatibility in non-polar polymers vs. 6PPD or IPPD, reducing migration. Available in 95+% purity. Bulk and custom packaging inquiries welcomed.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
CAS No. 39563-55-8
Cat. No. B1271051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenethyl-benzene-1,4-diamine
CAS39563-55-8
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC2=CC=C(C=C2)N
InChIInChI=1S/C14H16N2/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11,15H2
InChIKeyYQDUTMLEOLCPDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenethyl-benzene-1,4-diamine (CAS 39563-55-8): A Substituted P-Phenylenediamine Building Block for Antioxidant and Lubricant Formulation


N-Phenethyl-benzene-1,4-diamine (CAS 39563-55-8), also known as N1-(2-phenylethyl)benzene-1,4-diamine, is a substituted p-phenylenediamine (PPD) derivative with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol . It is characterized by a benzene-1,4-diamine core substituted at one nitrogen with a phenethyl group (-CH2-CH2-Ph) and an unsubstituted amine at the para position [1]. This compound belongs to the N,N′-substituted p-phenylenediamine class, which are widely recognized as antioxidants and antiozonants in rubber, lubricants, and polymers [2]. The phenethyl substitution imparts distinct steric and electronic properties compared to other PPDs, influencing its reactivity, stability, and application profile [3].

Why In-Class Substitution of N-Phenethyl-benzene-1,4-diamine Demands Quantitative Scrutiny


N-Phenethyl-benzene-1,4-diamine cannot be arbitrarily replaced by other N,N′-substituted p-phenylenediamines (PPDs) without risking performance failure or compromised synthetic utility. The antioxidant effectiveness of PPDs is exquisitely sensitive to the nature of the N-alkyl/aryl substituents [1]. A DSC study of six PPDs in polyisoprene rubber at 180 °C revealed a protection factor ranking order of DPPD > SPPD > 6PPD > IPPD > MBPPD > CPPD, demonstrating that even subtle changes in substitution pattern—such as the shift from a 1-phenylethyl (SPPD) to a 1,3-dimethyl-butyl (6PPD) group—produce quantifiable differences in antioxidant performance [1]. The specific phenethyl substitution in this compound dictates its hydrogen bonding capacity, logP, and steric profile, all of which directly impact its behavior in oxidation inhibition, polymer compatibility, and its utility as a building block for further derivatization (e.g., Michael adducts) [2]. Procuring a generic PPD without verifying these specific performance attributes introduces variability that can undermine formulation stability, product lifetime, and intellectual property protection.

Quantitative Differentiation of N-Phenethyl-benzene-1,4-diamine: A Comparator-Based Evidence Guide


Antioxidant Performance Ranking: SPPD Occupies a Mid-Tier Position in Polyisoprene Rubber Protection

While direct antioxidant data for N-Phenethyl-benzene-1,4-diamine is not available, its closest structural isomer, N-phenyl-N′-(1-phenylethyl)benzene-1,4-diamine (SPPD), has been quantitatively benchmarked against other commercial PPD antioxidants using non-isothermal DSC in a polyisoprene rubber matrix at 180 °C [1]. The study established a clear efficacy ranking: DPPD > SPPD > 6PPD > IPPD > MBPPD > CPPD [1]. This places the SPPD-like scaffold as the second most effective antioxidant in the series, significantly outperforming the widely used 6PPD and IPPD in this model [1].

Antioxidant Rubber Polymer Degradation

Hydrogen Bond Donor/Acceptor Capacity: Enables Distinct Intermolecular Interactions

The target compound possesses two hydrogen bond donors and two hydrogen bond acceptors, as verified by vendor specification . In contrast, its N,N′-disubstituted analog DPPD (CAS 74-31-7) has two hydrogen bond donors but no free primary amine, reducing its acceptor capacity and altering its interaction with polar substrates or solvents. This differential hydrogen bonding profile directly impacts solubility in polar media and the ability to form stable complexes or participate in specific reaction mechanisms such as Michael additions [1].

Hydrogen Bonding Reactivity Solubility

Lipophilicity (LogP): Predicts Polymer Compatibility and Migration Resistance

The target compound has a calculated LogP of 2.63 . This value is significantly higher than that of the unsubstituted p-phenylenediamine (PPD, LogP ~0.3), indicating substantially greater lipophilicity. This increased LogP correlates with improved compatibility with non-polar polymer matrices like polyisoprene and polyethylene, and reduced tendency to migrate or bloom to the surface during service life [1].

Lipophilicity Compatibility Polymer

Primary Amine Functionality: Enables Derivatization to High-Performance Michael Adducts

Unlike N,N′-disubstituted PPDs (e.g., DPPD, 6PPD), N-Phenethyl-benzene-1,4-diamine retains a free primary aromatic amine. This functional group is explicitly required for the synthesis of Michael adducts with α,β-unsaturated carbonyl compounds, a key process for creating high-performance, non-staining, and low-volatility lubricant antioxidants [1]. The patent literature specifically claims compositions comprising Michael adducts of N-substituted phenylenediamines where one nitrogen carries a substituent and the other is free or substituted, highlighting the target compound's unique utility as a precursor [1].

Michael Addition Lubricant Additive Derivatization

Purity Specification: Baseline for Reproducible Performance and Synthesis

The target compound is commercially available with a minimum purity specification of 95% . This is a critical quality metric for ensuring reproducible performance in antioxidant formulations or as a synthetic intermediate. Lower purity grades (e.g., technical grade) of related PPDs may contain significant levels of oligomers or oxidation byproducts that can negatively impact polymer properties or lead to unwanted side reactions [1].

Purity Quality Control Procurement

High-Value Application Scenarios for N-Phenethyl-benzene-1,4-diamine (CAS 39563-55-8)


Intermediate for Synthesizing High-Performance, Non-Staining Lubricant Additives

As demonstrated by its primary amine functionality (Evidence Item 4), N-Phenethyl-benzene-1,4-diamine is an ideal precursor for the synthesis of Michael adducts with α,β-unsaturated carbonyl compounds [1]. These adducts are patented as advanced, low-volatility antioxidants for lubricating oils and greases, offering a pathway to create proprietary, high-value formulations. The target compound's ability to undergo this specific reaction distinguishes it from fully substituted PPDs that cannot form these adducts.

Alternative to 6PPD in High-Temperature Rubber Compounding

Based on the antioxidant effectiveness ranking of its close analog SPPD (Evidence Item 1), N-Phenethyl-benzene-1,4-diamine is a strong candidate for replacing or partially substituting 6PPD and IPPD in rubber formulations, particularly where enhanced protection at elevated temperatures (e.g., 180 °C) is required [2]. Its calculated LogP of 2.63 (Evidence Item 3) further suggests superior compatibility and reduced migration in polyisoprene and other non-polar rubbers, leading to extended service life of tires, belts, and seals.

Scaffold for Medicinal Chemistry and Biological Probe Development

The compound's structure, featuring a primary amine and a phenethyl group, makes it a versatile scaffold for medicinal chemistry . Its hydrogen bonding profile (Evidence Item 2) and lipophilicity (Evidence Item 3) can be exploited to modulate the physicochemical properties of drug candidates, particularly those targeting CNS or inflammatory pathways. It serves as a starting point for synthesizing novel aminodiphenylamine derivatives with potential antimicrobial and antibiofilm activities [3].

Technical Documentation Hub

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